An In-depth Technical Guide to 4-Bromo-7-(trifluoromethyl)quinoline
An In-depth Technical Guide to 4-Bromo-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Bromo-7-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of quinoline chemistry and data from structurally related analogs to provide a thorough resource for researchers.
Chemical Properties
4-Bromo-7-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The presence of both a bromine atom and a trifluoromethyl group is expected to significantly influence its chemical reactivity and biological activity.
Physicochemical Properties
Quantitative data for 4-Bromo-7-(trifluoromethyl)quinoline is not extensively reported in the literature. The following table summarizes available predicted data and data from structurally similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₅BrF₃N | - |
| Molecular Weight | 276.05 g/mol | - |
| CAS Number | 89446-67-3 | [1] |
| Predicted Boiling Point | 301.3 ± 37.0 °C at 760 mmHg | Prediction[1] |
| Predicted Density | 1.7 ± 0.1 g/cm³ | Prediction[1] |
| Predicted Flash Point | 136.0 ± 26.5 °C | Prediction[1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of the protons on the quinoline ring will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbons attached to the bromine and the trifluoromethyl group, as well as those in their vicinity, will show characteristic chemical shifts.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group, likely in the range of -60 to -70 ppm, which is a typical range for trifluoromethyl groups attached to an aromatic ring.[3]
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 276, with a characteristic isotopic pattern for the presence of one bromine atom (M+2 peak with approximately equal intensity).
Synthesis and Purification
While a specific protocol for the synthesis of 4-Bromo-7-(trifluoromethyl)quinoline is not detailed in the literature, established methods for quinoline synthesis can be adapted. The Gould-Jacobs reaction and the Skraup synthesis are two classical and versatile methods.[4][5][6][7][8][9][10][11]
Proposed Synthesis via Gould-Jacobs Reaction
A plausible synthetic route to 4-Bromo-7-(trifluoromethyl)quinoline is a multi-step process starting from 3-(trifluoromethyl)aniline, proceeding through a Gould-Jacobs reaction to form the quinoline core, followed by bromination.
Figure 1: Proposed synthesis of 4-Bromo-7-(trifluoromethyl)quinoline via a modified Gould-Jacobs approach.
Experimental Protocol (General Procedure):
-
Condensation: 3-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate, typically by heating the mixture to form the corresponding anilinomethylenemalonate intermediate.[4]
-
Cyclization: The intermediate is heated at a high temperature (often in a high-boiling solvent like Dowtherm A) to induce cyclization, yielding ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[4]
-
Hydrolysis and Decarboxylation: The resulting ester is saponified with a base (e.g., NaOH) and then acidified to give the carboxylic acid, which is subsequently decarboxylated by heating to afford 4-hydroxy-7-(trifluoromethyl)quinoline.
-
Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
-
Bromination: The 4-chloroquinoline can then be converted to 4-bromoquinoline. This can be achieved through various methods, including halogen exchange reactions.
Purification
Purification of the final product and intermediates would typically involve standard laboratory techniques:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying solid quinoline derivatives.[12]
-
Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for separating the desired product from impurities.[12]
Reactivity and Potential Applications
The bromine atom at the 4-position of the quinoline ring is a versatile handle for further chemical modifications. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. This makes 4-Bromo-7-(trifluoromethyl)quinoline a valuable building block for the synthesis of more complex molecules.
Figure 2: Potential cross-coupling reactions of 4-Bromo-7-(trifluoromethyl)quinoline.
Biological Activity
While specific biological data for 4-Bromo-7-(trifluoromethyl)quinoline is scarce, the quinoline scaffold is a well-established pharmacophore. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved biological activity.
Anticancer and Antiparasitic Potential
Numerous studies have demonstrated the antiparasitic and antineoplastic activities of 7-trifluoromethylquinoline derivatives. For instance, novel derivatives of 7-trifluoromethyl-4-(4-substituted anilino)quinoline have shown promising in vitro activity against various parasites and human tumor cell lines.[13] The substitution pattern on the quinoline ring is crucial for activity, and the bromo- and trifluoromethyl-substituted scaffold of the title compound makes it an interesting candidate for screening in anticancer and antiparasitic assays.
Experimental Protocols for Biological Evaluation
Standard in vitro assays can be employed to evaluate the biological activity of 4-Bromo-7-(trifluoromethyl)quinoline.
Figure 3: General workflow for the biological evaluation of 4-Bromo-7-(trifluoromethyl)quinoline.
MTT Assay for Cytotoxicity:
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a suitable density.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Bromo-7-(trifluoromethyl)quinoline for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.
Conclusion
4-Bromo-7-(trifluoromethyl)quinoline represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies in quinoline chemistry, and its structure suggests potential for a range of biological activities, particularly in the areas of oncology and parasitology. The reactive bromine handle at the 4-position further enhances its utility as a versatile building block for the development of novel small molecules. This technical guide provides a foundational resource to stimulate and support further research into the chemical and biological properties of this intriguing compound.
References
- 1. 4-Bromo-7-(trifluoromethyl)quinoline | 89446-67-3 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 13. Synthesis and Evaluation of Novel 7-Trifluoromethyl-4-(4-substituted anilino)quinolines as Antiparasitic and Antineoplastic Agents | Semantic Scholar [semanticscholar.org]
